1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a unique structure that combines a cyclopropyl group, an oxadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the oxadiazole intermediate with a suitable piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Final Coupling: The final step involves coupling the piperazine derivative with a propenone moiety, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperazine moiety.
Biological Studies: The compound can be used to study the biological activity of oxadiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space in drug discovery.
Mechanism of Action
The mechanism of action of 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It could influence neurotransmitter pathways, potentially acting as an agonist or antagonist at various receptor sites.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-cyclopropyl-1,2,4-oxadiazol-5-amine share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as 4-methylpiperazine derivatives are structurally similar and are used in various therapeutic applications.
Uniqueness: 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a piperazine moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-11(18)17-7-6-16(2)10(8-17)13-14-12(15-19-13)9-4-5-9/h3,9-10H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAPOPRMAGATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=NC(=NO2)C3CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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